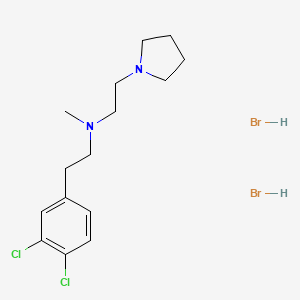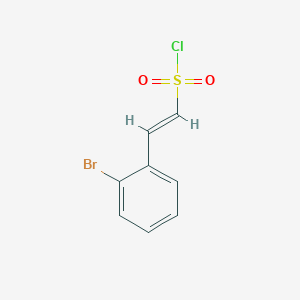
2-(2-Bromophenyl)ethene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S and a molecular weight of 281.55 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is characterized by the presence of a bromophenyl group attached to an ethene-1-sulfonyl chloride moiety.
Preparation Methods
The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-bromophenyl ethene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
2-(2-Bromophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The ethene moiety in the compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Oxidation and Reduction Reactions: Although less common, the bromophenyl group can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-(2-Bromophenyl)ethene-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicinal Chemistry: This compound is used in the synthesis of potential pharmaceutical agents, particularly those containing sulfonyl functional groups.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of biological systems, particularly in the modification of biomolecules to study their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as a sulfonylating agent . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-(2-Bromophenyl)ethene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethene moiety, making it less versatile in certain synthetic applications.
1-Bromoethene-1-sulfonyl fluoride: Contains a fluoride instead of a chloride, which can lead to different reactivity and applications.
Ethenesulfonyl chloride: Lacks the bromophenyl group, making it less specific for certain reactions.
The uniqueness of this compound lies in its combination of the bromophenyl and ethene-1-sulfonyl chloride moieties, providing a balance of reactivity and specificity for various synthetic applications .
Properties
IUPAC Name |
(E)-2-(2-bromophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLZZVAFCEKFJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2803393.png)
![1,7-dimethyl-3-pentyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2803394.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2803396.png)
![2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2803399.png)
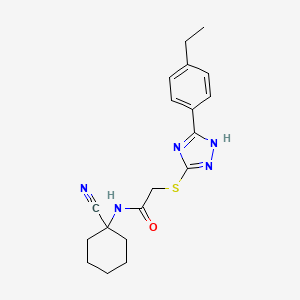
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)

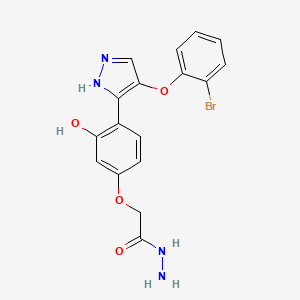
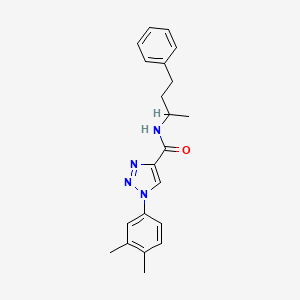
![2-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2803412.png)
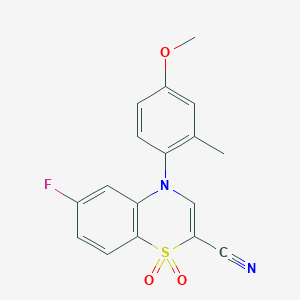
![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)
